molecular formula C23H26N4O4 B2360485 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 902922-59-2

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2360485
CAS RN: 902922-59-2
M. Wt: 422.485
InChI Key: DWUCTQCQGYFQTD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as dihydropyrido[2,3-d]pyrimidin-2(1H)-ones . These compounds are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom). The presence of these rings and the various functional groups attached to them can give these compounds a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrimidine ring fused to a pyridine ring. The various functional groups attached to these rings can influence the properties and activities of these compounds .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be influenced by the presence of the various functional groups and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of the various functional groups and the structure of the compound .

Scientific Research Applications

Antioxidant Properties

This compound has been studied for its potential to scavenge free radicals, which is a key feature of antioxidants . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Antileishmanial Activity

Derivatives of this compound have shown promise as antileishmanial agents, which could be used to treat visceral leishmaniasis (VL) . VL is a severe parasitic disease that can be fatal if left untreated.

Synthesis of Heterocycles

The compound is used in the synthesis of various heterocycles, which are structures found in many drugs . These heterocycles can be used to develop new medications with potential therapeutic effects.

Tyrosinase Inhibition

Some derivatives have been identified as potent tyrosinase inhibitors . Tyrosinase is an enzyme involved in the production of melanin, and its inhibition can be useful in treating hyperpigmentation disorders.

Anticancer Potential

The compound has shown potential as an anticancer agent, particularly in the synthesis of derivatives that target specific cancer cell lines . This application is significant given the ongoing search for more effective cancer treatments.

Drug Development

The structural motif of this compound is found in many pharmacologically active natural products, making it a valuable scaffold for drug development . Its versatility in synthesis and modification allows for the creation of a wide range of drugs with different properties and targets.

Safety and Hazards

The safety and hazards associated with these compounds can depend on their structure and the specific functional groups they contain. As with all chemicals, appropriate safety precautions should be taken when handling these compounds .

Future Directions

The future directions for the study of these compounds could include further exploration of their synthesis, characterization of their properties, and investigation of their biological activities .

properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-2-31-19-13-7-6-12-18(19)25-20(28)15-26-21-17(11-8-14-24-21)22(29)27(23(26)30)16-9-4-3-5-10-16/h6-8,11-14,16H,2-5,9-10,15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUCTQCQGYFQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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